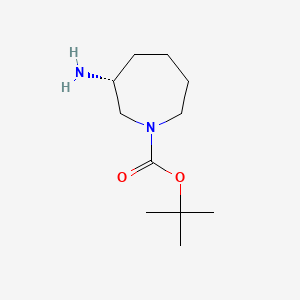
(2β)-Methyl Megestrol Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2β)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring hormone progesterone. It is a progestogen, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, including the treatment of certain cancers and as an appetite stimulant in patients with cachexia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2β)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2β)-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2β)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: It is used to study the effects of progestogens on cellular processes and gene expression.
Medicine: It is used in the treatment of hormone-sensitive cancers, such as breast and endometrial cancer, and as an appetite stimulant in patients with cachexia.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (2β)-Methyl Megestrol Acetate involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in cell growth and metabolism. This modulation leads to the therapeutic effects observed in cancer treatment and appetite stimulation. Additionally, it has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Comparison with Similar Compounds
Similar Compounds
Megestrol Acetate: The parent compound of (2β)-Methyl Megestrol Acetate, used in similar medical applications.
Proligestone: Another synthetic progestogen with similar therapeutic uses but different pharmacokinetic properties.
Medroxyprogesterone Acetate: A synthetic progestogen used in hormone replacement therapy and contraception.
Uniqueness
This compound is unique in its specific binding affinity to progesterone receptors and its ability to induce specific gene expression profiles. This makes it particularly effective in certain therapeutic applications, such as the treatment of hormone-sensitive cancers and cachexia.
Properties
CAS No. |
1259198-59-8 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.543 |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1 |
InChI Key |
AQMUMBCTNJGBGC-FGPIKTEISA-N |
SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Synonyms |
(2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)





